![molecular formula C19H15Br2N3O3 B8082281 N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B8082281.png)
N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide” is known as a phosphatidylserine-recognizing peptide. This peptide has been identified for its potential in molecular imaging of apoptosis, which is the process of programmed cell death. The compound is particularly significant in the field of cancer research, where it is used to detect and monitor the effectiveness of cancer treatments by targeting apoptotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphatidylserine-recognizing peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of phosphatidylserine-recognizing peptides follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylserine-recognizing peptides primarily undergo:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions can modify the peptide’s structure and function.
Hydrolysis: Breaking down the peptide into smaller fragments.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles and electrophiles under mild conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride.
Hydrolysis: Conducted in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered binding affinities and specificities. These modifications can enhance the peptide’s ability to target apoptotic cells .
Scientific Research Applications
Phosphatidylserine-recognizing peptides have a wide range of applications in scientific research:
Chemistry: Used as probes to study the interactions between peptides and phospholipids.
Biology: Employed in the detection and imaging of apoptotic cells in various biological systems.
Medicine: Utilized in cancer research to monitor the effectiveness of treatments by targeting apoptotic tumor cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of phosphatidylserine-recognizing peptides involves binding to phosphatidylserine, a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during apoptosis. This binding is highly specific and allows for the targeted imaging of apoptotic cells. The peptide forms a stable complex with phosphatidylserine, facilitating its detection and imaging .
Comparison with Similar Compounds
Similar Compounds
Annexin V: Another phosphatidylserine-binding protein used for imaging apoptosis.
TLVSSL Peptide: A peptide with similar binding properties to phosphatidylserine.
Uniqueness
Phosphatidylserine-recognizing peptides like N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide offer several advantages over similar compounds:
Higher Binding Affinity: They exhibit a higher binding affinity to phosphatidylserine compared to annexin V.
Enhanced Imaging: Provide more robust and specific imaging signals in apoptotic cells.
Versatility: Can be modified to improve their targeting and imaging capabilities.
Properties
IUPAC Name |
N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22-23,27H,10H2,(H,24,25)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYCSPPJQJZCH-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NNC=C3C=C(C(=C(C3=O)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN/C=C/3\C=C(C(=C(C3=O)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B8082202.png)
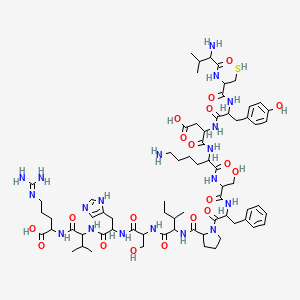
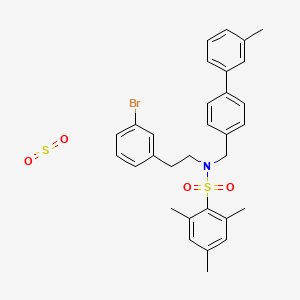
![[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)

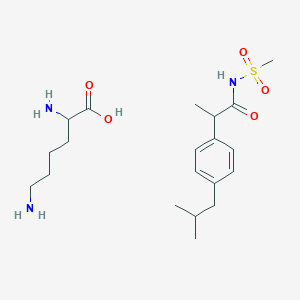
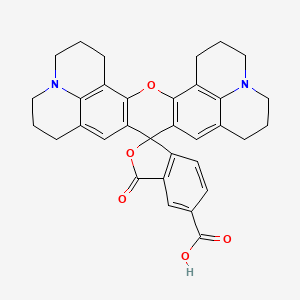
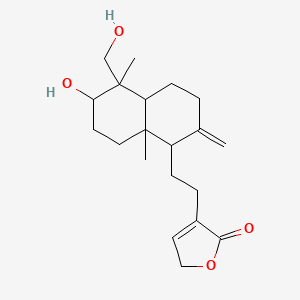
![N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide](/img/structure/B8082276.png)
![(6Z)-2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8082285.png)
![(3E)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B8082297.png)
![2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B8082304.png)
![Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride](/img/structure/B8082315.png)
![(3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol](/img/structure/B8082316.png)
